molecular formula C8H8ClF3N2 B14838688 2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine

Katalognummer: B14838688
Molekulargewicht: 224.61 g/mol
InChI-Schlüssel: MVUDOSQTDYJKSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the pyridine ring, along with an ethanamine side chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine, which serves as the key intermediate.

    Reaction with Ethylamine: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethanamine side chain. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological processes and as a tool for probing biochemical pathways.

    Medicine: The compound has potential therapeutic applications and is investigated for its pharmacological properties.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, contributing to its unique pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.

    2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride: A closely related derivative with similar properties.

Uniqueness

The uniqueness of 2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H8ClF3N2

Molekulargewicht

224.61 g/mol

IUPAC-Name

2-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-6-2-1-5(3-4-13)14-7(6)8(10,11)12/h1-2H,3-4,13H2

InChI-Schlüssel

MVUDOSQTDYJKSC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1CCN)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.